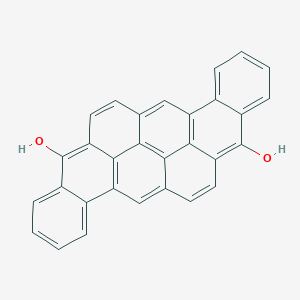

Pyranthrene-8,16-diol

Description

Contextualizing Pyranthrene-8,16-diol within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are typically uncharged, non-polar, and planar molecules. wikipedia.org Pyranthrene (B89552) (C₃₀H₁₆), the parent molecule of this compound, is a large PAH composed of eight fused benzene (B151609) rings. wikipedia.org Like many PAHs, pyranthrene exhibits semiconducting and photoconductive properties. wikipedia.org The introduction of substituent groups, such as the diol functionality in this compound, can significantly alter the electronic and physical properties of the parent PAH. ontosight.ai

The core structure of pyranthrene can be modified through various chemical reactions. For instance, pyranthrene itself can be synthesized by the reduction of pyranthrone. wikipedia.org The dione (B5365651) derivative, pyranthrene-8,16-dione, serves as a direct precursor to this compound. nih.gov The chemistry of PAHs is vast and includes reactions such as halogenation and oxidation, which can introduce a variety of functional groups onto the aromatic core. ontosight.ai These modifications are crucial for tuning the properties of PAHs for specific applications. ontosight.ai

Significance of Vicinal Diol Functionalities in Extended Aromatic Systems

Vicinal diols, which are diols with hydroxyl groups on adjacent carbon atoms, are a significant functional group in organic chemistry. nih.gov In the context of extended aromatic systems like pyranthrene, the introduction of vicinal diol functionalities can have a profound impact on the molecule's properties and reactivity. These hydroxyl groups can engage in intramolecular and intermolecular hydrogen bonding, influencing the molecule's conformation and packing in the solid state. rsc.org

The presence of diol groups increases the polarity and potential for further chemical modification compared to the parent hydrocarbon. nih.gov For instance, the hydroxyl groups can be converted into other functional groups, providing a versatile handle for creating more complex molecular architectures. The stereochemistry of vicinal diols is also a critical aspect, with different diastereomers (syn and anti) often exhibiting distinct physical and chemical properties. nih.gov The ability to selectively synthesize specific stereoisomers of diols is an active area of research. nih.govuni-duesseldorf.de

In the broader context of materials science, functionalized PAHs are of interest for their potential use in organic electronics. wikipedia.org The introduction of polar groups like diols can affect the charge transport properties and self-assembly behavior of these molecules, which are critical for their performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net

Research Gaps and Opportunities in this compound Studies

While the parent compound, pyranthrene, and its dione derivative have been subjects of research, detailed studies specifically focusing on this compound are less common. A significant research gap exists in the comprehensive characterization of the physical and electronic properties of this compound. This includes detailed studies of its solid-state structure, photophysical properties, and electrochemical behavior.

Furthermore, the synthetic methodology to access this compound, likely via the reduction of Pyranthrene-8,16-dione, warrants further investigation to optimize yields and purity. The stereoselective synthesis of specific isomers of the diol presents another opportunity for research, as controlling the stereochemistry could allow for fine-tuning of its material properties. nih.govuni-duesseldorf.de

Opportunities for future research also lie in exploring the applications of this compound. Its potential as a building block for larger, more complex functional materials has not been fully explored. For example, the diol functionality could be used to anchor the pyranthrene core to surfaces or to incorporate it into polymers. Investigating its performance in electronic devices would also be a valuable avenue of research. There is a need for further in vitro and in vivo studies to fully understand the potential of such compounds. esn.ac.lk

Structure

3D Structure

Properties

CAS No. |

64630-79-1 |

|---|---|

Molecular Formula |

C30H16O2 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

pyranthrene-8,16-diol |

InChI |

InChI=1S/C30H16O2/c31-29-19-7-3-1-5-17(19)23-13-15-9-12-22-28-24(18-6-2-4-8-20(18)30(22)32)14-16-10-11-21(29)27(23)25(16)26(15)28/h1-14,31-32H |

InChI Key |

QOYIRKIPYVISDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=CC6=C7C(=C(C8=CC=CC=C86)O)C=CC(=C3)C7=C54 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyranthrene 8,16 Diol and Its Precursors

Strategies for Selective Vicinal Dihydroxylation of Pyranthrene (B89552)

The direct introduction of two hydroxyl groups onto adjacent carbon atoms (vicinal dihydroxylation) of the pyranthrene core is a primary strategy for synthesizing Pyranthrene-8,16-diol. This transformation targets the double bonds within the aromatic system that possess the highest reactivity, analogous to alkenes. Dihydroxylation is a powerful oxidation process that can be achieved through various methods, with the primary challenge being the control of selectivity on the complex pyranthrene framework. wikipedia.org

Catalytic methods are favored for dihydroxylation due to their efficiency and the ability to use hazardous reagents in substoichiometric amounts. High-oxidation-state transition metals, particularly osmium and manganese, are commonly employed. wikipedia.org

Osmium-Catalyzed Dihydroxylation: The use of Osmium tetroxide (OsO₄) is a reliable method for syn-dihydroxylation. wikipedia.org In the Upjohn dihydroxylation, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO), to regenerate the active osmium catalyst. This cycle allows for high conversion to the vicinal diol while minimizing the use of the toxic and expensive osmium tetroxide. wikipedia.org

Manganese-Based Systems: Potassium permanganate (B83412) (KMnO₄) can also be used for dihydroxylation under cold, alkaline conditions. However, this method often suffers from lower yields and over-oxidation byproducts. More advanced systems utilize manganese complexes with terminal oxidants like hydrogen peroxide, offering a potentially more controlled and environmentally benign alternative. organic-chemistry.org

The table below summarizes key catalytic systems applicable to the dihydroxylation of pyranthrene.

| Catalyst System | Co-oxidant | Typical Stereoselectivity | Key Advantages & Disadvantages |

| Catalytic OsO₄ | N-Methylmorpholine N-oxide (NMO) | syn-dihydroxylation | Advantages: High yields, reliable, well-established. Disadvantages: High cost and toxicity of osmium. |

| Catalytic OsO₄ | Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | syn-dihydroxylation | Advantages: Used in Sharpless asymmetric dihydroxylation for enantioselectivity. Disadvantages: Complex reaction setup. |

| Potassium Permanganate (KMnO₄) | None (stoichiometric) | syn-dihydroxylation | Advantages: Inexpensive. Disadvantages: Often low yields, risk of over-oxidation, produces MnO₂ waste. |

| Non-heme Manganese Complexes | Hydrogen Peroxide (H₂O₂) | cis-dihydroxylation | Advantages: Less toxic metal, uses a green oxidant. Disadvantages: Catalyst development is ongoing. organic-chemistry.org |

Controlling the three-dimensional arrangement of the hydroxyl groups is crucial for producing specific isomers of this compound.

syn-Dihydroxylation: Most catalytic methods involving osmium or manganese proceed through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond, yielding a syn-diol. The Sharpless asymmetric dihydroxylation is a premier example of stereocontrol, employing chiral ligands (derivatives of dihydroquinine and dihydroquinidine) to direct the osmium tetroxide to a specific face of the alkene, producing one enantiomer in excess. wikipedia.org Applying this methodology to a prochiral double bond on the pyranthrene skeleton could enable the synthesis of enantiomerically enriched this compound.

anti-Dihydroxylation: Achieving anti-dihydroxylation, where the hydroxyl groups add to opposite faces, typically requires a two-step process. This involves initial epoxidation of the target double bond using a peroxy acid (e.g., m-CPBA), followed by acid- or base-catalyzed ring-opening of the resulting epoxide with water. youtube.com This sequence provides complementary stereochemical outcomes to the direct syn-dihydroxylation methods.

Multistep Synthesis Pathways via Benzo[def]pyranthrene-8,16-dione Intermediates

An alternative and highly effective route to this compound involves the reduction of a corresponding dione (B5365651) precursor, specifically Pyranthrene-8,16-dione (commonly known as pyranthrone). This multistep approach circumvents the challenges of direct selective oxidation of the hydrocarbon backbone. Pyranthrene itself can be synthesized by the reduction of pyranthrone, highlighting the centrality of this intermediate in accessing pyranthrene derivatives. wikipedia.org

The key transformation in this pathway is the reduction of the two ketone functionalities of pyranthrone to hydroxyl groups. This can be accomplished using a variety of standard reducing agents.

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful and commonly used reagents for the reduction of ketones to secondary alcohols. NaBH₄ is a milder reagent used in protic solvents like ethanol, while LiAlH₄ is much more reactive and must be used in anhydrous aprotic solvents like diethyl ether or THF, followed by an aqueous workup.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. It is considered a greener alternative to metal hydrides as it avoids the generation of large amounts of inorganic waste.

The choice of reducing agent can be critical for achieving the desired outcome without affecting other parts of the molecule.

| Reducing Agent | Reaction Conditions | Selectivity | Advantages & Disadvantages |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., Methanol, Ethanol) | Reduces ketones and aldehydes | Advantages: Safe to handle, simple workup. Disadvantages: Less reactive than LiAlH₄. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous aprotic solvents (e.g., THF, Et₂O) | Reduces most carbonyl compounds | Advantages: Highly reactive and effective. Disadvantages: Reacts violently with water, requires careful handling. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Metal catalyst (e.g., Pd, Pt, Ni) | Reduces ketones, may reduce aromatic rings under harsh conditions | Advantages: High atom economy, clean process. Disadvantages: Requires specialized pressure equipment. |

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency. jocpr.com

Catalysis over Stoichiometric Reagents: The use of catalytic OsO₄ or manganese systems instead of stoichiometric reagents like KMnO₄ significantly reduces waste and improves atom economy. rasayanjournal.co.in

Safer Solvents and Reaction Conditions: Traditional syntheses often use hazardous chlorinated solvents. Research into greener alternatives like water, supercritical CO₂, or bio-based solvents is a key goal. jocpr.com Solvent-free methods, such as mechanochemical grinding, can also dramatically reduce waste. mdpi.com

Use of Renewable Feedstocks: While pyranthrene is derived from fossil fuels, the principles of green chemistry encourage the development of pathways from renewable sources where possible.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication can often reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. mdpi.com

Waste Prevention: The dione reduction pathway using catalytic hydrogenation is inherently greener than using metal hydrides, which generate stoichiometric amounts of metal salt waste.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Favoring catalytic routes (dihydroxylation, hydrogenation) over stoichiometric reagents (metal hydrides). |

| Safer Solvents | Replacing chlorinated solvents with greener alternatives like 2-MeTHF, or exploring solvent-free conditions. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy input. mdpi.com |

| Catalysis | Using catalytic amounts of OsO₄ with a co-oxidant or developing efficient manganese-based catalysts. |

| Waste Reduction | Choosing catalytic hydrogenation over reductions with NaBH₄ or LiAlH₄ to minimize inorganic waste streams. |

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from a laboratory procedure to large-scale industrial production requires careful process optimization and engineering. aragen.com

Process Safety: Handling highly toxic (OsO₄), reactive (LiAlH₄), or flammable (H₂ gas, organic solvents) materials at scale necessitates robust safety protocols, containment systems, and process control.

Heat Management: Both dihydroxylation and reduction reactions are often exothermic. Effective heat transfer and temperature control are critical on a large scale to prevent runaway reactions and ensure consistent product quality.

Mixing and Mass Transfer: Ensuring efficient mixing is vital, especially in heterogeneous reactions like catalytic hydrogenation, to achieve complete conversion and avoid side reactions.

Transition from Batch to Continuous Flow: Continuous flow reactors offer significant advantages for scale-up, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and enhanced consistency. researchgate.net This could be particularly advantageous for exothermic reduction steps.

Downstream Processing: The purification of the final product via crystallization or chromatography must be optimized for efficiency and throughput at an industrial scale, minimizing solvent use and product loss. Process Analytical Technology (PAT) can be used for real-time monitoring to ensure the process remains within its defined parameters. aragen.com

| Scale-Up Challenge | Process Optimization Strategy |

| Safety with Hazardous Reagents | Implement closed-system handling; consider in-situ generation of reagents; utilize continuous flow reactors to minimize inventory. researchgate.net |

| Exothermic Reaction Control | Use jacketed reactors with efficient cooling; control reagent addition rate; employ flow chemistry for superior heat exchange. |

| Process Consistency and Yield | Apply Quality by Design (QbD) principles; use Design of Experiments (DoE) to identify and optimize critical process parameters. |

| Purification and Isolation | Develop robust crystallization procedures to minimize reliance on chromatography; optimize solvent selection for high recovery and purity. |

| Waste Management | Implement solvent recycling programs; select catalytic routes that minimize inorganic waste. |

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the spectroscopic and structural characterization of "this compound" that meets the specific requirements of the requested outline.

There is a significant lack of published research and specific analytical data for this particular chemical compound. Searches for advanced Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D techniques like COSY, HSQC, HMBC, and solid-state NMR), High-Resolution Mass Spectrometry (HRMS), vibrational spectroscopy (IR and Raman), electronic spectroscopy (UV-Vis), and X-ray crystallography specifically for this compound did not yield the detailed findings necessary to construct a scientifically accurate and thorough article as per the provided structure.

While data exists for related compounds such as the parent hydrocarbon Pyranthrene or the oxidized form Pyranthrene-8,16-dione, extrapolating this information would not adhere to the strict instruction to focus solely on this compound and would lead to inaccuracies. Generating an article without specific, verifiable data would amount to speculation and would not meet the required standards of scientific authority and accuracy.

Therefore, the requested content cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Comprehensive Spectroscopic and Structural Characterization of Pyranthrene 8,16 Diol

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Pyranthrene-8,16-diol Enantiomers

Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides essential techniques for the stereochemical assignment of chiral molecules such as the enantiomers of this compound. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light, offering insights into their absolute configuration.

Due to its rigid and chiral structure, this compound is an ideal candidate for analysis by CD and ORD spectroscopy. The large, chromophoric pyranthrene (B89552) core is expected to give rise to distinct chiroptical signals that can be used to differentiate between its enantiomers.

Principles of Stereochemical Assignment using CD and ORD

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption against wavelength. Enantiomers of a chiral molecule will produce mirror-image CD spectra. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect (a trough) for the other at the same wavelength.

Optical Rotatory Dispersion (ORD) spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. An ORD spectrum plots this rotation. Similar to CD, enantiomers exhibit mirror-image ORD curves. The sign of the specific rotation at a particular wavelength, often the sodium D-line (589 nm), is a key characteristic used to distinguish between enantiomers, designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.

For complex molecules like this compound, the absolute configuration can often be determined by comparing experimentally measured CD/ORD spectra with spectra predicted by quantum chemical calculations.

Hypothetical Chiroptical Data for this compound Enantiomers

In the absence of publicly available experimental or calculated chiroptical data for this compound, the following tables represent hypothetical data to illustrate the expected spectroscopic characteristics for its (P)- and (M)-enantiomers. These tables are based on the general principles of chiroptical spectroscopy.

Table 1: Hypothetical Circular Dichroism (CD) Data for this compound Enantiomers

| Wavelength (nm) | (P)-Pyranthrene-8,16-diol Molar Ellipticity [θ] (deg·cm²/dmol) | (M)-Pyranthrene-8,16-diol Molar Ellipticity [θ] (deg·cm²/dmol) |

| 350 | +45,000 | -45,000 |

| 320 | -28,000 | +28,000 |

| 295 | +60,000 | -60,000 |

| 270 | 0 | 0 |

| 250 | -52,000 | +52,000 |

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound Enantiomers

| Wavelength (nm) | (P)-Pyranthrene-8,16-diol Specific Rotation [α] (deg) | (M)-Pyranthrene-8,16-diol Specific Rotation [α] (deg) |

| 650 | +150 | -150 |

| 589 (D-line) | +220 | -220 |

| 450 | +550 | -550 |

| 400 | +1200 | -1200 |

| 360 | 0 | 0 |

Detailed Research Findings

Currently, detailed research findings from experimental or computational studies specifically characterizing the chiroptical properties of this compound enantiomers are not available in the public domain. The stereochemical assignment would necessitate either the synthesis and separation of the enantiomers followed by experimental CD/ORD analysis or high-level quantum chemical calculations to predict their chiroptical spectra. Such studies would be invaluable for establishing the absolute configuration of this and related chiral polycyclic aromatic compounds.

Theoretical and Computational Investigations of Pyranthrene 8,16 Diol

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemistry provides a foundational framework for understanding the electronic behavior of molecules. uantwerpen.be For Pyranthrene-8,16-diol, methods such as Density Functional Theory (DFT) and ab initio calculations have been instrumental in characterizing its bonding patterns and molecular orbitals.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the ground state properties of complex organic molecules due to its balance of computational cost and accuracy. nih.gov DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms.

These calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests that the molecule will be more reactive and can be more easily excited. For organic molecules, these frontier orbitals govern charge transfer characteristics, which are vital for applications in electronics and photovoltaics. rsc.org

Key Ground State Properties Calculated via DFT

| Property | Significance | Typical DFT Functional |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the lowest energy structure. | B3LYP |

| HOMO Energy | Relates to the electron-donating ability (ionization potential). | B3LYP, M06-2X |

| LUMO Energy | Relates to the electron-accepting ability (electron affinity). | B3LYP, M06-2X |

| HOMO-LUMO Gap | Indicates chemical reactivity, stability, and optical properties. | B3LYP, M06-2X |

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

For situations requiring higher accuracy, ab initio ("from the beginning") methods are employed. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from quantum mechanical principles without the empirical parameterization often found in other techniques. While computationally more demanding than DFT, they can provide benchmark results for geometric and electronic properties. For molecules like pyran and pyridine (B92270) derivatives, ab initio calculations have been used to refine structures and analyze the effects of complex formation on electronic architecture. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide insight into the movement and conformational flexibility of molecules over time. MD simulations model the atomic motions of this compound by solving Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule behaves in different environments (e.g., in a vacuum or in a solvent).

A primary application of MD is conformational analysis, which identifies the different spatial arrangements (conformers) a molecule can adopt and the energy barriers between them. For flexible molecules, MD can reveal the preferred shapes and how they might change upon interaction with other molecules or surfaces. nih.gov This is particularly relevant for understanding how this compound might pack in a solid-state material or interact with a biological target.

Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are widely used to predict and interpret spectroscopic data. These predictions are invaluable for confirming experimental results and assigning spectral features to specific molecular motions or electronic transitions. lehigh.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions help in the assignment of complex experimental spectra.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov The resulting theoretical infrared (IR) spectrum shows absorption bands corresponding to specific bond stretches, bends, and torsions. Comparing the computed spectrum with experimental data aids in structural verification.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. lehigh.edu This analysis helps explain the color and photophysical properties of the compound.

Predicted Spectroscopic Data for a Representative Aromatic Diol Structure

| Spectroscopy Type | Computational Method | Predicted Information |

|---|---|---|

| NMR | DFT (GIAO) | Chemical shifts (ppm) for 1H and 13C nuclei. |

| IR | DFT | Vibrational frequencies (cm-1) and intensities. |

| UV-Vis | TD-DFT | Maximum absorption wavelengths (λmax) and oscillator strengths. |

Theoretical Mechanistic Studies of this compound Reactivity Pathways

Theoretical chemistry provides powerful tools for exploring the potential chemical reactions of this compound. By mapping the potential energy surface, computational chemists can identify the transition states that connect reactants to products. The energy of these transition states determines the activation energy of a reaction, and thus its rate.

DFT calculations are frequently used to investigate reaction mechanisms, such as oxidation, reduction, or participation in cycloaddition reactions. mdpi.com For instance, studying the reaction pathway for the oxidation of the diol to the corresponding dione (B5365651) (Pyranthrene-8,16-dione) would involve locating the transition state structure and calculating the energy barrier for the reaction. This information is critical for understanding the compound's stability and potential applications in catalysis or organic synthesis.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Approaches for this compound Derivatives

Cheminformatics applies computational methods to analyze large sets of chemical data. For this compound, this could involve creating a virtual library of derivatives by adding different functional groups to the parent structure.

Quantitative Structure-Property Relationship (QSPR) models are then developed to correlate the structural features of these derivatives with their properties. researchgate.net By calculating a set of molecular descriptors (e.g., electronic, topological, and steric parameters) for each derivative, a statistical model can be built to predict properties like solubility, electronic gap, or thermal stability. These QSPR models serve as a rapid screening tool, allowing researchers to identify promising derivatives for synthesis and experimental testing without the need for extensive laboratory work.

Exploration of Pyranthrene 8,16 Diol Reactivity and Derivative Chemistry

Oxidation and Reduction Reactions of the Diol Functionality

The diol groups of Pyranthrene-8,16-diol are susceptible to standard oxidation and reduction reactions characteristic of secondary alcohols. These transformations are pivotal for interconverting between the diol and its corresponding dione (B5365651) form.

Oxidation: The oxidation of the two hydroxyl groups converts this compound into Pyranthrene-8,16-dione, also known as pyranthrone. This reaction typically employs moderate oxidizing agents to transform the secondary alcohols into ketones. A common laboratory-scale reagent for such oxidations is Pyridinium dichromate (PDC). The reaction involves the removal of two hydrogen atoms from each hydroxyl-bearing carbon, resulting in the formation of two carbonyl groups (C=O).

Reduction: Conversely, the reduction of Pyranthrene-8,16-dione regenerates the diol. This transformation is a key step in the synthesis of pyranthrene (B89552) itself, where the dione is reduced, often using a mixture of zinc dust, acetic acid, and pyridine (B92270). wikipedia.org This process converts the two ketone functionalities back into hydroxyl groups by the addition of hydrogen across the carbonyl double bonds.

| Reaction Type | Reactant | Typical Reagents | Product |

| Oxidation | This compound | Pyridinium dichromate (PDC) in CH₂Cl₂ | Pyranthrene-8,16-dione |

| Reduction | Pyranthrene-8,16-dione | Zinc dust, Acetic acid, Pyridine | This compound |

Esterification and Etherification of Hydroxyl Groups for Targeted Functionalization

The hydroxyl groups of this compound serve as versatile handles for introducing a wide array of functional groups through esterification and etherification, thereby modifying the molecule's solubility, electronic properties, and potential for further reactions.

Esterification: this compound can be converted into its corresponding diester by reaction with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or acid anhydrides. This reaction, often catalyzed by a base such as pyridine, results in the formation of two ester linkages (-O-C=O) in place of the hydroxyl groups. This functionalization is a primary route for incorporating the pyranthrene unit into polyesters.

Etherification: Ether derivatives can be prepared via reactions such as the Williamson ether synthesis. This process involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. This results in the formation of ether linkages (-O-R), attaching alkyl or other organic groups to the pyranthrene core via an oxygen atom.

| Reaction Type | Co-reactant | Functional Group Formed | Product Class |

| Esterification | Acyl Chloride (R-COCl) | Ester (-O-CO-R) | Pyranthrene-8,16-diyl diester |

| Etherification | Alkyl Halide (R-X) | Ether (-O-R) | 8,16-Dialkoxypyranthrene |

Polymerization Reactions Utilizing this compound as a Monomer

The difunctional nature of this compound, possessing two reactive hydroxyl groups, makes it an excellent monomer for step-growth polymerization. Its rigid, planar, and electronically active core can impart unique thermal, mechanical, and photophysical properties to the resulting polymers.

Condensation polymerization is the primary route for incorporating this compound into polymers. savemyexams.com This process involves the reaction between two different difunctional monomers, leading to the formation of a larger polymer chain and the elimination of a small molecule, such as water or HCl. science-revision.co.uk When this compound is used, it typically reacts with a dicarboxylic acid or its derivative to form polyesters. science-revision.co.ukyoutube.com For example, reacting the diol with a dicarboxylic acid like terephthalic acid results in a polyester (B1180765) chain where the rigid pyranthrene units are linked by ester groups. science-revision.co.uk Each ester linkage formation results in the loss of one molecule of water. savemyexams.comchemguide.uk

Beyond simple linear chains, this compound can be integrated into more complex polymer architectures.

Linear Copolymers: It can be used as one of several diol monomers in a polymerization reaction to create random or block copolyesters, allowing for fine-tuning of the final material's properties.

Star-Shaped Polymers: By using a multifunctional core molecule (e.g., a triol or tetra-acid) as an initiator or chain-linking agent, polymer chains containing the pyranthrene unit can be grown outwards, forming a star-shaped or dendritic architecture. researchgate.net

Cross-linked Networks: If reacted with monomers having more than two functional groups, this compound can contribute to the formation of a three-dimensional, cross-linked polymer network, leading to thermosetting materials with high thermal stability.

| Polymer Architecture | Comonomer Type | Description |

| Linear Polyester | Dicarboxylic Acid (e.g., Terephthalic acid) | Alternating chain of pyranthrene-diol and diacid units. |

| Star-Shaped Polymer | Multifunctional core (e.g., Pentaerythritol) | Polymer chains containing the pyranthrene unit radiate from a central core. |

| Polyurethane | Diisocyanate | Forms a polyurethane through reaction of hydroxyl groups with isocyanate groups. |

Electrophilic Aromatic Substitution and Cross-Coupling Reactions on the Pyranthrene Core

The large, electron-rich aromatic core of pyranthrene is reactive towards electrophilic attack and can be functionalized for use in modern cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS): Polycyclic aromatic hydrocarbons like pyranthrene are generally more reactive towards electrophiles than benzene (B151609) due to their higher electron density. libretexts.org Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄) can introduce functional groups directly onto the aromatic rings. wikipedia.orgmasterorganicchemistry.com The existing hydroxyl groups are activating and ortho-, para-directing, meaning they will direct incoming electrophiles to specific positions on the aromatic rings adjacent to or opposite them, further increasing the core's reactivity. The substitution pattern is also influenced by the inherent reactivity of the different positions on the pyranthrene skeleton itself, which, like in other large PAHs, is not uniform. libretexts.org

Cross-Coupling Reactions: The pyranthrene core can be elaborated through transition metal-catalyzed cross-coupling reactions. This typically requires a two-step approach. First, an EAS reaction, such as bromination, is used to install a halide "handle" onto the aromatic core, creating a pyranthrene halide derivative. This aryl halide can then participate in various palladium-catalyzed reactions. youtube.com For example, in a Suzuki coupling, the pyranthrene bromide could be reacted with an organoboron compound to form a new carbon-carbon bond. nih.gov Similarly, Buchwald-Hartwig amination could be used to form carbon-nitrogen bonds, attaching amine groups to the core. youtube.com These reactions are powerful tools for synthesizing complex, functionalized pyranthrene derivatives. nih.gov

Advanced Materials Science Applications of Pyranthrene 8,16 Diol and Its Derivatives

Organic Electronics and Optoelectronics

The unique electronic and photophysical properties of pyranthrene-based materials make them attractive candidates for use in organic electronic and optoelectronic devices. The large, planar aromatic core of the pyranthrene (B89552) molecule facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Specific experimental data on the solid-state charge transport properties of Pyranthrene-8,16-diol are not extensively documented in publicly available research. However, based on the characteristics of related polycyclic aromatic hydrocarbons, certain properties can be inferred. The planar structure of the pyranthrene core is expected to promote ordered molecular packing in the solid state, a key factor for efficient charge hopping between adjacent molecules. The charge carrier mobility in organic semiconductors is highly dependent on the degree of intermolecular electronic coupling and the energetic barrier for charge transfer.

Pyranthrene and its derivatives have shown potential for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). wikipedia.org In the context of OLEDs, pyrene (B120774) derivatives have been investigated as efficient deep-blue emitters. rsc.org The rigid structure of the pyranthrene core can lead to high photoluminescence quantum yields, a desirable characteristic for emissive materials in OLEDs.

More specifically, a novel copolymer based on pyranthrene has been synthesized and demonstrated as a promising hole-transport material (HTM) for perovskite solar cells (PSCs). This copolymer, poly(4-(5′-(16-(3,4′-bis(2-ethylhexyl)-[2,2′-bithiophen]-5-yl)pyranthrene-8-yl)-3′,4-bis(2-ethylhexyl)-[2,2′-bithiophen]-5-yl)benzo[c] nih.govrsc.orgresearchgate.netthiadiazole) (PATTBTT), delivered a power conversion efficiency of 17.6% in PSCs. This performance was notably higher than that of devices fabricated with dopant-free polytriarylamine-based HTMs. These findings underscore the potential of pyranthrene-based conjugated polymers as a new class of materials for high-efficiency perovskite solar cells.

The successful application of this pyranthrene-based copolymer highlights the potential of the pyranthrene moiety in designing efficient charge-transporting materials for photovoltaic applications. The diol functionalization in this compound offers a route for further chemical modification and polymerization to create novel materials for organic solar cells.

The fabrication of uniform, high-quality thin films is a critical step in the development of organic electronic devices. While specific protocols for the deposition of this compound thin films are not detailed in the available literature, several standard techniques for organic small molecules can be considered. These methods include thermal evaporation, spin coating, and pulsed laser deposition. nih.govmdpi.com The choice of deposition technique depends on the material's solubility, thermal stability, and the desired film morphology.

For soluble derivatives of this compound, solution-based methods like spin coating would be applicable. The characterization of the resulting thin films would involve techniques such as atomic force microscopy (AFM) to study surface morphology, X-ray diffraction (XRD) to determine the degree of crystallinity and molecular packing, and UV-visible spectroscopy to investigate the optical properties. These characterization techniques are essential to correlate the thin film's physical properties with the performance of the final device.

Smart Materials and Stimuli-Responsive Systems

There is currently a lack of specific research on the application of this compound in smart materials and stimuli-responsive systems. However, the pyrene moiety itself is known to be a component in the design of such materials. For example, multi-stimuli-responsive copolymers incorporating 1-pyrenol have been developed that respond to changes in pH, temperature, and light. rsc.org The hydroxyl groups of this compound could potentially be exploited to impart pH-responsiveness or to act as sites for grafting onto polymer backbones to create new stimuli-responsive materials. The inherent fluorescence of the pyranthrene core could also be utilized for sensing applications within such systems.

Nanomaterials and Self-Assembled Structures Based on this compound

Detailed studies on the formation of nanomaterials and self-assembled structures specifically from this compound are not readily found in scientific literature.

The principles of supramolecular chemistry suggest that this compound has the potential to form ordered assemblies through non-covalent interactions. wikipedia.org The large, flat surface of the pyranthrene core is conducive to π-π stacking, a common driving force for the self-assembly of polycyclic aromatic hydrocarbons. Furthermore, the two hydroxyl groups can participate in hydrogen bonding, providing directional control and additional stability to the resulting supramolecular structures. The interplay between π-π stacking and hydrogen bonding could lead to the formation of various nano- and microstructures, such as nanofibers, nanoribbons, or vesicles, depending on the assembly conditions. The study of such supramolecular architectures is a promising area for future research, with potential applications in areas like organic electronics and sensing.

Integration into Composite Materials

The integration of this compound and its derivatives into composite materials presents a promising avenue for the development of high-performance polymers with enhanced thermal, mechanical, and functional properties. While direct research on the incorporation of this compound into composites is limited, the well-established chemistry of other large aromatic diols and pyrene-containing polymers provides a strong basis for understanding its potential. The rigid and planar structure of the pyranthrene core is expected to impart significant improvements to the properties of the resulting composite materials.

The primary methods for integrating this compound into a polymer matrix would likely involve its use as a monomer or a modifying agent. As a diol, it can be directly incorporated into the backbone of polymers such as polyesters and polyurethanes through condensation polymerization reactions. Additionally, its derivatives could be used to functionalize nanoparticles or other reinforcements to improve their dispersion and interfacial adhesion within a polymer matrix.

Incorporation as a Monomer in Polymer Synthesis

This compound can serve as a rigid building block in the synthesis of various polymers. Its two hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the bulky and aromatic pyranthrene unit into the polymer backbone is anticipated to increase the rigidity and thermal stability of the resulting material.

For instance, the synthesis of polyesters from aromatic diols is a well-known method for producing materials with high glass transition temperatures and improved mechanical strength. Similarly, aromatic polyester (B1180765) polyols are utilized in polyurethane and polyisocyanurate foam systems to enhance hardness, abrasion resistance, and hydrolytic stability. The high aromatic content of these diols also contributes to improved flame retardant properties.

Functionalization of Fillers and Reinforcements

Another key strategy for integrating pyranthrene derivatives into composite materials is through the functionalization of fillers, such as nanoparticles or carbon nanotubes. The pyrene moiety is known to interact strongly with the surface of graphitic materials like graphene and carbon nanotubes through π-π stacking. This non-covalent interaction can be exploited to improve the dispersion of these nanofillers within a polymer matrix, which is crucial for achieving enhanced mechanical and electrical properties.

Anticipated Properties of this compound Based Composites

The integration of this compound into composite materials is expected to yield several beneficial properties, as suggested by research on analogous pyrene-containing polymers and other aromatic diols. These polymers have demonstrated good thermal stability, with decomposition temperatures often exceeding 400 °C. The rigid nature of the pyrene core would likely enhance the mechanical properties of the composites, leading to higher tensile strength and modulus.

The table below summarizes the expected impact of integrating this compound into polymer composites based on data from analogous systems.

| Property | Expected Improvement with this compound Integration | Rationale Based on Analogous Systems |

|---|---|---|

| Thermal Stability | Significant increase in decomposition temperature and glass transition temperature (Tg). | Pyrene-based polymers exhibit high thermal stability. Aromatic diols are known to enhance the thermal properties of polyesters and polyurethanes. |

| Mechanical Strength | Increased tensile strength and Young's modulus. | The rigid pyranthrene core would restrict polymer chain mobility, leading to a stiffer and stronger material. Functionalization of fillers with pyrene derivatives improves load transfer. |

| Dispersion of Nanofillers | Improved dispersion of carbon-based nanofillers (e.g., graphene, CNTs). | The pyrene group's ability to non-covalently bond with graphitic surfaces via π-π stacking helps to prevent agglomeration of nanofillers. |

| Flame Retardancy | Enhanced flame retardant properties. | The high aromatic content of the pyranthrene unit would promote char formation upon combustion, acting as a barrier to heat and mass transfer. |

Supramolecular Chemistry Involving Pyranthrene 8,16 Diol

Non-Covalent Interactions and Molecular Recognition in Host-Guest Systems

The expansive π-surface and hydrogen-bonding capabilities of pyranthrene-8,16-diol make it an excellent candidate for participation in host-guest chemistry, where a host molecule selectively binds a guest molecule through non-covalent interactions. The primary forces at play would include π-π stacking, hydrogen bonding, and van der Waals forces.

In a host-guest scenario, the this compound could act as either the host or the guest. As a host, its large aromatic surface could encapsulate smaller guest molecules, particularly those that are electron-deficient, facilitating strong charge-transfer interactions. The hydroxyl groups would offer specific recognition sites, allowing for the selective binding of guests that can act as hydrogen bond acceptors. Conversely, as a guest, this compound could be encapsulated by larger macrocyclic hosts such as cyclodextrins or calixarenes. This interaction would be primarily driven by hydrophobic effects and van der Waals forces, with the hydroxyl groups potentially interacting with the rim of the host molecule.

The principles of molecular recognition, which dictate the specificity of these interactions, are governed by the complementarity of size, shape, and chemical properties between the host and the guest. For instance, the rigid structure of this compound would lead to high selectivity for guests with a compatible geometry.

| Type of Interaction | Description | Key Features for this compound |

| π-π Stacking | Attraction between aromatic rings. | The large, electron-rich pyranthrene (B89552) core can interact strongly with electron-poor aromatic guests. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom. | The two hydroxyl groups can act as hydrogen bond donors, forming specific connections with guest molecules that have acceptor sites (e.g., nitrogen or oxygen atoms). |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The extensive surface area of this compound allows for significant cumulative van der Waals interactions with a guest molecule. |

| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution. | When used as a guest in aqueous media, the nonpolar aromatic core would be driven into the cavity of a larger host molecule. |

Hydrogen Bonding Networks and Self-Assembly Processes

The two hydroxyl groups on the this compound scaffold are pivotal in directing its self-assembly into larger, ordered structures. Through intermolecular hydrogen bonding, these molecules can form predictable patterns, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

The geometry of the hydrogen bonding is crucial. The specific positioning of the hydroxyl groups on the pyranthrene core will dictate the directionality of these interactions, leading to well-defined supramolecular architectures. In addition to hydrogen bonding, π-π stacking interactions between the aromatic cores of adjacent molecules would further stabilize these assemblies, leading to the formation of columnar or lamellar structures.

The process of self-assembly is a bottom-up approach to creating functional nanostructures. For this compound, this could lead to the formation of materials with interesting photophysical or electronic properties, such as organic semiconductors or light-emitting materials. The efficiency and nature of the self-assembly process can often be controlled by external factors such as solvent polarity, temperature, and concentration.

Design of Molecular Machines and Switches Incorporating this compound Building Blocks

The rigidity and defined geometry of this compound make it an attractive component for the design of molecular machines and switches. These are molecules or molecular assemblies that can perform a specific function, such as mechanical motion or a change in a property, in response to an external stimulus.

A potential application for this compound in this area is as a static component in a rotaxane or catenane-based molecular machine. Its large size and shape could act as a "stopper" to prevent the dethreading of a macrocycle from a linear axle. The hydroxyl groups could also serve as recognition sites for the macrocycle, influencing its position along the axle.

Furthermore, derivatives of this compound could be designed to act as molecular switches. For example, by incorporating a photoresponsive or redox-active unit into the pyranthrene scaffold, it might be possible to induce a conformational change or a change in the electronic properties of the molecule upon stimulation with light or a chemical reagent. This switching behavior could then be used to control the binding of a guest molecule or to modulate the properties of a self-assembled material.

| Component Type | Potential Role of this compound | Stimulus for Switching |

| Rotaxane Stopper | The bulky pyranthrene unit at the end of a linear molecule prevents a threaded macrocycle from slipping off. | Not applicable (static component) |

| Switchable Host | The binding affinity for a guest molecule is altered by an external signal. | Light, pH change, redox reaction |

| Photoresponsive Material | A self-assembled structure of this compound derivatives could undergo a reversible change in its organization or properties upon irradiation. | UV-Vis light |

Crystal Engineering and Cocrystal Formation with this compound

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is a prime candidate for crystal engineering due to its ability to form robust hydrogen bonds and engage in significant π-π stacking interactions.

The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a key strategy in crystal engineering. This compound could be combined with a variety of coformers to create new materials with tailored properties. For example, co-crystallization with an electron-accepting molecule could lead to the formation of a charge-transfer complex with interesting electronic properties. Similarly, co-crystallization with a pharmaceutically active ingredient could potentially improve its solubility or stability.

The predictability of hydrogen bonding patterns, known as supramolecular synthons, is a cornerstone of crystal engineering. The hydroxyl groups of this compound can form reliable synthons with a range of functional groups, such as carboxylic acids, amides, and pyridines. By selecting appropriate coformers with complementary functional groups, it is possible to rationally design cocrystals with specific network structures.

Electrochemical Behavior and Applications of Pyranthrene 8,16 Diol

Redox Properties and Cyclic Voltammetry Studies

There is no available information on the redox properties or cyclic voltammetry studies of Pyranthrene-8,16-diol. The scientific community has not published data regarding its oxidation and reduction potentials, the reversibility of its electrochemical processes, or the kinetics of its electron transfer.

Electrochemical Sensing Platforms

No research has been found that investigates the use of this compound in the development of electrochemical sensing platforms. Therefore, information on its potential as a recognition element or transducer in sensors for detecting specific analytes is not available.

Future Directions and Emerging Research Avenues for Pyranthrene 8,16 Diol

Exploration of Bio-inspired Applications (excluding direct clinical/biological effects)

The structural rigidity and optoelectronic properties of the pyranthrene (B89552) core in Pyranthrene-8,16-diol make it a candidate for bio-inspired systems that mimic natural processes. Future research could explore its use in creating artificial light-harvesting systems. The pyranthrene moiety can act as a scaffold, similar to porphyrin rings in chlorophyll, to absorb and transfer energy. The hydroxyl groups of the diol offer convenient points for attachment to other molecules, enabling the construction of complex, multi-component systems that emulate the energy transfer cascades found in photosynthesis.

Another avenue of bio-inspired research is the development of advanced sensor arrays. The fluorescence of the pyranthrene core is sensitive to its local environment. By functionalizing the diol with specific recognition elements, it may be possible to create sensors that mimic biological recognition processes, such as enzyme-substrate binding. These sensors could detect the presence of specific analytes through changes in their fluorescence emission, offering a highly sensitive and selective detection method.

| Potential Bio-inspired Application | Key Feature of this compound | Mimicked Biological Process |

| Artificial Photosynthesis | Broad absorption spectrum and tunable energy levels | Light-harvesting and energy transfer in chloroplasts |

| Biomimetic Sensing | Environmentally sensitive fluorescence | Molecular recognition in biological systems |

| Light-driven Catalysis | Photo-induced electron transfer capabilities | Enzymatic catalysis powered by light |

Integration with Hybrid Organic-Inorganic Systems

The creation of hybrid materials that combine the desirable properties of both organic and inorganic components is a rapidly growing field of materials science. The hydroxyl groups of this compound provide ideal anchor points for grafting onto inorganic substrates, such as metal oxides or quantum dots. mdpi.com This could lead to the development of novel hybrid materials with tailored electronic and optical properties.

For instance, attaching this compound to the surface of a semiconductor nanoparticle could enhance its light-absorbing capabilities, a crucial feature for improving the efficiency of photovoltaic devices. diva-portal.org The pyranthrene core would act as an antenna, capturing photons and transferring the energy to the inorganic core, which would then generate charge carriers. The diol's ability to form stable linkages with the inorganic component would be critical for the performance and longevity of such devices. mdpi.com

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could yield materials with interesting gas sorption and separation properties. The rigid pyranthrene unit could form well-defined pores, while the hydroxyl groups could be modified to tune the surface chemistry of the pores, allowing for the selective adsorption of specific gas molecules.

| Hybrid System Component | Role of this compound | Potential Application |

| Semiconductor Nanoparticles | Surface-bound photosensitizer | Enhanced light harvesting in solar cells |

| Metal-Organic Frameworks | Structural building block and functional pore surface | Selective gas storage and separation |

| Graphene Oxide | Fluorescent probe for material characterization | Composite materials with tailored optical properties |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The intrinsic fluorescence of the pyranthrene core suggests that this compound could be developed into a powerful spectroscopic probe for monitoring chemical reactions in real-time. The changes in the fluorescence spectrum, such as shifts in emission wavelength or changes in intensity, can provide valuable information about the local chemical environment.

One potential application is in monitoring polymerization reactions. By incorporating a small amount of this compound into the reaction mixture, the progress of the reaction could be tracked by observing changes in its fluorescence as the viscosity and polarity of the medium change. This would provide a non-invasive method for in-situ reaction monitoring, offering advantages over traditional techniques that require sample extraction.

Additionally, the diol's hydroxyl groups could be used to attach it to specific sites within a larger molecular system, allowing it to act as a localized probe of that particular environment. This could be particularly useful in studying complex catalytic processes, where understanding the local environment around the active site is crucial.

| Parameter Monitored | Spectroscopic Change | Application Area |

| Polarity | Shift in fluorescence emission wavelength | Polymerization and solvent mixing studies |

| Viscosity | Change in fluorescence quantum yield and lifetime | Curing of resins and formation of gels |

| Local pH | Alteration in excitation and emission spectra | Probing acidic or basic sites in catalysts |

Sustainable Synthesis and Recycling Methodologies in the Context of this compound Production

The traditional synthesis of many polycyclic aromatic hydrocarbons involves harsh reaction conditions and the use of hazardous reagents. A key area of future research will be the development of more sustainable and environmentally friendly methods for the production of this compound. This will likely involve the exploration of greener synthetic routes starting from its precursor, Pyranthrene-8,16-dione, also known as pyranthrone.

The synthesis of this compound would typically involve the reduction of Pyranthrene-8,16-dione. This process is analogous to the first step in vat dyeing, where the insoluble dione (B5365651) is reduced to a soluble form. google.com Future research could focus on replacing traditional reducing agents, such as sodium hydrosulfite, with more environmentally benign alternatives, such as biocatalytic systems or electrochemical reduction methods.

Furthermore, developing methodologies for the recycling of this compound and its derivatives will be crucial for a circular economy approach. This could involve designing materials that can be easily depolymerized to recover the pyranthrene-based monomers, which can then be reused in the synthesis of new materials.

| Sustainable Approach | Description | Potential Benefit |

| Biocatalytic Reduction | Use of enzymes or microorganisms to reduce the dione precursor. | Milder reaction conditions and reduced waste. |

| Electrochemical Synthesis | Employing electricity to drive the reduction of the dione. | Avoids the use of stoichiometric chemical reductants. |

| Recyclable Polymer Design | Incorporating cleavable linkages in polymers containing the diol. | Enables monomer recovery and reduces plastic waste. |

Q & A

Q. What are the validated synthetic pathways for Pyranthrene-8,16-diol, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves multi-step organic reactions, such as cyclization of polyaromatic precursors or oxidation of dihydroxy-substituted pyran derivatives. Key factors include solvent polarity (e.g., acetone vs. dichloromethane), temperature control (e.g., reflux conditions), and catalyst selection (e.g., acid/base catalysts). For reproducibility, follow protocols from peer-reviewed journals and validate intermediates via HPLC or GC-MS . Pilot studies using factorial design (e.g., varying solvent ratios) can optimize yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming hydroxyl group positions and aromatic ring substitution patterns. Compare observed chemical shifts with literature values for related diols (e.g., 15(S)-isopimar-7-ene-15,16-diol) . Mass spectrometry (HRMS) and infrared spectroscopy (FT-IR) further validate molecular weight and functional groups. Discrepancies in data should prompt re-isolation or purity checks via column chromatography .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies should assess degradation under light, humidity, and temperature. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. This compound’s phenolic hydroxyl groups may oxidize; inert atmospheres (N₂) and amber vials are recommended .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from impurity profiles or assay conditions. Design dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) and validate purity via elemental analysis. Cross-reference findings with structurally analogous compounds (e.g., diterpenoid diols) to identify structure-activity relationships .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., α-glucosidase). Pair this with Density Functional Theory (DFT) to analyze electronic properties influencing reactivity. Validate predictions via synthesis and bioassays, ensuring alignment with OECD guidelines for computational rigor .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Continuous flow reactors improve scalability by minimizing side reactions. Monitor stereochemistry via chiral HPLC and optimize catalysts (e.g., enantioselective organocatalysts). Pilot-scale trials should include kinetic studies to identify rate-limiting steps .

Methodological Considerations

Q. How should researchers ethically design experiments involving this compound to ensure data transparency?

Pre-register hypotheses and protocols on platforms like Open Science Framework. Use blinded analysis for bioactivity assays to reduce bias. Share raw data (spectra, chromatograms) in supplementary materials, adhering to FAIR principles .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?

Non-linear regression models (e.g., Hill equation) quantify EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of small datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.